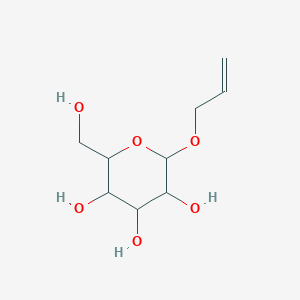

Allyl a-D-Glucopyranoside

Übersicht

Beschreibung

O-Allyl-alpha-D-glucose is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an allyl group. This compound is part of the broader class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play crucial roles in various biological processes and have significant applications in medicinal chemistry and biotechnology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-alpha-D-glucose typically involves the glycosylation of glucose derivatives. One common method is the reaction of alpha-D-glucose with allyl alcohol in the presence of an acid catalyst. This reaction proceeds through the formation of a glycosidic bond between the glucose and the allyl group .

Industrial Production Methods: Industrial production of O-Allyl-alpha-D-glucose can be achieved through similar glycosylation reactions, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: O-Allyl-alpha-D-glucose can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.

Major Products:

Epoxides: Formed through oxidation of the allyl group.

Saturated derivatives: Formed through reduction of the double bond.

Substituted glycosides: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

AGP is widely used as a building block in carbohydrate chemistry. Its ability to act as a glycosyl donor facilitates the synthesis of more complex glycosides and oligosaccharides. The following table summarizes key reactions involving AGP:

| Reaction Type | Description | Outcome |

|---|---|---|

| Glycosylation | AGP participates in enzymatic and chemical glycosylation reactions | Formation of complex carbohydrates |

| Nucleophilic Substitution | AGP can undergo nucleophilic substitution reactions | Production of substituted glycosides |

| Polymerization | Used in copolymerization processes | Development of functionalized polymers |

Biology

In biological research, AGP is studied for its role in glycosylation processes. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This function is critical for understanding cellular processes such as:

- Cell-cell recognition

- Signal transduction

- Pathogen-host interactions

AGP's involvement in these processes highlights its importance in glycobiology and potential implications for therapeutic applications.

Medicine

AGP has been investigated for its potential therapeutic properties, particularly in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a promising candidate for targeted drug delivery. Recent studies have explored its efficacy against various diseases:

- Antimicrobial Activity : AGP derivatives have shown significant antimicrobial properties against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.75 µg/mL in antimicrobial tests .

- Anticancer Potential : Research indicates that AGP derivatives can inhibit cancer cell proliferation. In vitro studies have shown that specific derivatives can significantly reduce the viability of cancer cells, suggesting their potential as anticancer agents .

Industry

In industrial applications, AGP is utilized for the production of specialty chemicals and bioactive compounds. Its versatility allows it to be used in various formulations, including:

- Coatings and Films : AGP-based polymers have been developed for use in coatings that require specific adhesive properties.

- Biodegradable Plastics : The incorporation of AGP into polymer matrices enhances their biodegradability while maintaining mechanical strength.

Case Studies

Several studies illustrate the diverse applications of Allyl a-D-Glucopyranoside:

- Synthesis and Antimicrobial Evaluation : A study synthesized multiple AGP derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that these derivatives exhibited strong antibacterial and antifungal properties, with some showing promising MIC values .

- Drug Delivery Systems : Research has focused on using AGP conjugates for targeted drug delivery in hepatocellular carcinoma (HCC). These conjugates demonstrated high affinity towards asialoglycoprotein receptors (ASGP-R), facilitating effective internalization into cancer cells .

- Polymer Applications : A study incorporated α-Allyl Glucoside into polyacrylonitrile fibers to reduce protein adsorption and enhance biocompatibility, showcasing its utility in biomedical applications .

Wirkmechanismus

The mechanism of action of O-Allyl-alpha-D-glucose involves its interaction with various enzymes and molecular targets. As a glycoside, it can be hydrolyzed by glycosidases to release glucose and the allyl group. This hydrolysis can modulate various biochemical pathways, including those involved in energy metabolism and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

O-Methyl-alpha-D-glucose: Similar structure with a methyl group instead of an allyl group.

O-Benzyl-alpha-D-glucose: Contains a benzyl group instead of an allyl group.

O-Butyl-alpha-D-glucose: Features a butyl group in place of the allyl group.

Uniqueness: O-Allyl-alpha-D-glucose is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can undergo specific reactions, such as epoxidation, that are not possible with other alkyl-substituted glycosides .

Biologische Aktivität

Allyl α-D-glucopyranoside, a carbohydrate derivative, has gained significant attention in biochemical research due to its unique properties and versatile applications. This compound serves as a valuable precursor in the synthesis of various glycoconjugates and plays a pivotal role in glycosylation reactions, influencing numerous biological processes.

Allyl α-D-glucopyranoside is characterized by its chemical formula and is known for its ability to act as a glycosyl donor in both enzymatic and chemical glycosylation reactions. Its structure allows it to participate in regio- and stereo-selective glycosylation, making it essential for constructing complex carbohydrate structures.

The biological activity of Allyl α-D-glucopyranoside can be summarized as follows:

- Glycosylation Reactions : The allyl group in the compound acts as a protecting group, facilitating the formation of glycosidic bonds. This property is crucial for synthesizing complex carbohydrates that are vital for cell recognition and signaling pathways.

- Influence of Environmental Factors : The effectiveness of Allyl α-D-glucopyranoside in biological systems is influenced by environmental conditions such as pH, temperature, and the presence of other molecules. These factors can alter its reactivity and stability, impacting its biological functions.

Biological Effects

Allyl α-D-glucopyranoside exhibits several notable biological activities:

- Cellular Effects : This compound plays a critical role in the synthesis of glycoconjugates, which are essential for various cellular processes including cell-cell recognition, signal transduction, and interactions between pathogens and hosts .

- Inhibition Studies : Research indicates that Allyl α-D-glucopyranoside can inhibit specific enzymatic activities. For instance, studies have shown that it exhibits competitive inhibition against certain enzymes involved in carbohydrate metabolism, with varying inhibition constants () depending on the structural modifications of related compounds .

Table 1: Inhibition Constants () of Various Glycosides

| Compound | (μM) |

|---|---|

| D-Glucose | 370 ± 160 |

| Methyl-α-D-glucopyranoside | 680 ± 370 |

| Allyl-β-D-glucopyranoside | 650 ± 410 |

| Hexene-β-D-glucopyranoside | 340 ± 150 |

These values indicate that Allyl α-D-glucopyranoside has a competitive inhibition profile similar to other glucosides but with potential advantages in selectivity due to its structural characteristics .

Case Studies

- Glycosylation Efficiency : A study demonstrated that using Allyl α-D-glucopyranoside as a glycosyl donor resulted in higher yields of desired products compared to traditional donors. The regioselectivity achieved through this compound was attributed to the steric effects of the allyl group, which guided the reaction pathway effectively .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of Allyl α-D-glucopyranoside suggested that it may exhibit inhibitory effects against certain bacterial strains. While specific minimum inhibitory concentrations (MICs) were not consistently reported, its role in modifying glycoconjugates could enhance antimicrobial efficacy by affecting bacterial adhesion mechanisms .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-56-4 | |

| Record name | NSC404076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.